molecular formula C6H7N3O3 B2734975 5-Methoxy-2-nitropyridin-3-amine CAS No. 1476730-34-3

5-Methoxy-2-nitropyridin-3-amine

Cat. No.: B2734975
CAS No.: 1476730-34-3
M. Wt: 169.14
InChI Key: AKNPJOKVOOPOLX-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitropyridin-3-amine is a chemical compound with the CAS Number: 1476730-34-3 . It has a molecular weight of 169.14 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O3/c1-12-4-2-5 (7)6 (8-3-4)9 (10)11/h2-3H,7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, nitropyridines have been known to undergo various reactions. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

NMR Studies and Chemical Properties

Nudelman and Cerdeira (1986) conducted 1H and 13C NMR studies on substituted nitropyridines, including compounds similar to 5-Methoxy-2-nitropyridin-3-amine, highlighting the effects of substituent groups on molecular conformation and the electronic environment. Their findings reveal insights into the preferred cis conformation of the methoxy group and the steric repulsion affecting conjugation in nitro-substituted derivatives, which is crucial for understanding the chemical behavior of these compounds (Nudelman & Cerdeira, 1986).

Synthesis and Chemical Reactions

Potential Precursors to DNA Intercalators

Tsoungas and Searcey (2001) explored the conversion of 2-Nitro-5-methoxybenzaldehyde to amines and subsequently to phthalazines , suggesting the potential of these pathways to produce DNA intercalators (Tsoungas & Searcey, 2001). Although not directly related to this compound, this research indicates the broader applicability of nitropyridine derivatives in medicinal chemistry and drug design.

N-Nitration and Derivatization

Research by Park et al. (2003) on N-nitration of secondary amines with related compounds demonstrates the potential for chemical derivatization, enhancing the utility of nitropyridine derivatives in synthetic chemistry (Park et al., 2003). Such reactions could be fundamental in developing new compounds with varied biological activities.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

As for future directions, while specific information for 5-Methoxy-2-nitropyridin-3-amine is not available, nitropyridines are a class of compounds that have been extensively studied for their potential applications in various fields. They are particularly interesting due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

5-methoxy-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNPJOKVOOPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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